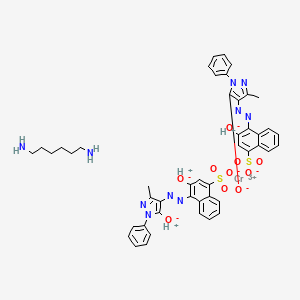
Einecs 276-167-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is recognized for its unique structure, which includes multiple sulfur atoms, making it a valuable substance in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione typically involves the reaction of thiourea with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have applications in different fields such as pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism by which 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound’s multiple sulfur atoms allow it to form strong bonds with metal ions, which can inhibit the activity of certain enzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid): Another compound with disulfide bonds, used in biochemical assays.
2,2’-dithiodipyridine: Known for its use in redox reactions and as a reagent in organic synthesis.
Uniqueness
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione stands out due to its high sulfur content and unique thiadiazole ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both research and industry .
Propiedades
Número CAS |
71889-21-9 |
|---|---|
Fórmula molecular |
C46H45CrN10O10S2 |
Peso molecular |
1014.0 g/mol |
Nombre IUPAC |
chromium(3+);hexane-1,6-diamine;hydron;4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H16N4O5S.C6H16N2.Cr/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;7-5-3-1-2-4-6-8;/h2*2-11,25-26H,1H3,(H,27,28,29);1-8H2;/q;;;+3/p-3 |
Clave InChI |
NEFJIYWCWVLJDS-UHFFFAOYSA-K |
SMILES canónico |
[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.C(CCCN)CCN.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















